beta-D-Xylopyranose
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Overview
Description
2-O-DMT-Sulfonyldiethanol phosphoramidite is a specialized phosphoramidite compound used primarily in the synthesis and modification of nucleic acids. This compound is known for its unique chemical composition, which allows for precise and efficient manipulation of nucleic acids, making it invaluable in various biomedical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-O-DMT-Sulfonyldiethanol phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity and consistency. The compound is usually stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
2-O-DMT-Sulfonyldiethanol phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-O-DMT-Sulfonyldiethanol phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Facilitates the study of genetic sequences and molecular interactions.
Medicine: Plays a role in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of specialized biochemical reagents and materials .
Mechanism of Action
The mechanism of action of 2-O-DMT-Sulfonyldiethanol phosphoramidite involves its ability to form stable bonds with nucleic acids. This interaction allows for the precise modification and synthesis of nucleic acid sequences. The compound targets specific molecular pathways and structures, enabling researchers to manipulate genetic material with high accuracy .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-O-DMT-Sulfonyldiethanol phosphoramidite
- 2-O-TBDMS-rA(bz) Phosphoramidite
- 2-O-DMT-Sulfonyldiethanol phosphoramidite
Uniqueness
What sets 2-O-DMT-Sulfonyldiethanol phosphoramidite apart from similar compounds is its exceptional ability to facilitate the synthesis and alteration of nucleic acids with unparalleled precision. Its unique chemical structure and properties make it a preferred choice for various research and industrial applications .
Properties
CAS No. |
108783-02-4 |
---|---|
Molecular Formula |
C34H45N2O7PS |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
3-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethylsulfonyl]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H45N2O7PS/c1-27(2)36(28(3)4)44(42-22-10-21-35)43-24-26-45(37,38)25-23-41-34(29-11-8-7-9-12-29,30-13-17-32(39-5)18-14-30)31-15-19-33(40-6)20-16-31/h7-9,11-20,27-28H,10,22-26H2,1-6H3 |
InChI Key |
RJDYWMSSNMDIOO-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCS(=O)(=O)CCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Key on ui other cas no. |
2460-44-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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